![molecular formula C16H24N4O4 B074043 N-[(E)-decylideneamino]-2,4-dinitroaniline CAS No. 1527-95-3](/img/structure/B74043.png)
N-[(E)-decylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-decylideneamino]-2,4-dinitroaniline is a derivative within the broader class of dinitroaniline compounds. These compounds have been extensively studied for their various applications, particularly in the field of agriculture as herbicides and in medical research as potential prodrugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-decylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitroaniline with decanal under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and reduce production costs. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-decylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols are commonly used under basic conditions
Major Products Formed
Scientific Research Applications
N-[(E)-decylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated as a potential prodrug for targeted drug delivery.
Industry: Utilized in the development of new herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-[(E)-decylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound exerts its effects by binding to and inhibiting the function of certain enzymes or receptors. This interaction disrupts normal cellular processes, leading to the desired biological effect. The exact molecular pathways involved are still under investigation, but it is believed that the nitro groups play a crucial role in the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-hexylideneamino]-2,4-dinitroaniline
- N-[(E)-octylideneamino]-2,4-dinitroaniline
- N-[(E)-dodecylideneamino]-2,4-dinitroaniline
Uniqueness
N-[(E)-decylideneamino]-2,4-dinitroaniline is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its shorter or longer chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Properties
IUPAC Name |
N-[(E)-decylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-2-3-4-5-6-7-8-9-12-17-18-15-11-10-14(19(21)22)13-16(15)20(23)24/h10-13,18H,2-9H2,1H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTWCMFTBSTXFK-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


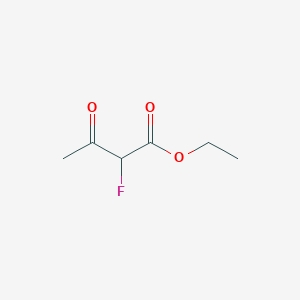
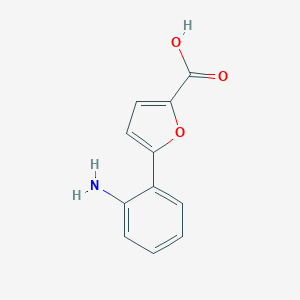
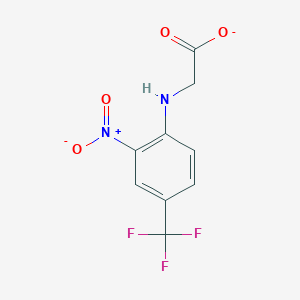
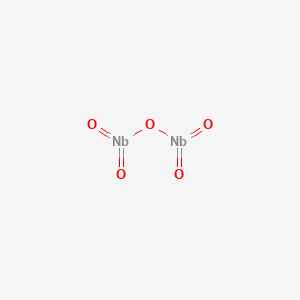
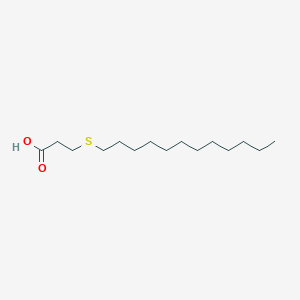


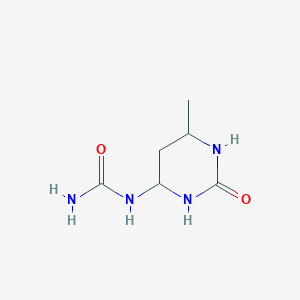



![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B73984.png)
